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Compound of Interest

Compound Name: beta-Aflatrem

CAS No.: 144446-23-1

Cat. No.: B593460

Get Quote

Executive Summary
Beta-Aflatrem is a potent indole-diterpene mycotoxin and a specific blocker of large-

conductance calcium-activated potassium (BK) channels. Originally isolated from Aspergillus

flavus, its complex stereochemistry makes total chemical synthesis cost-prohibitive. This

Application Note details a validated protocol for the biosynthesis of beta-Aflatrem using a

reconstituted gene cluster in the heterologous host Aspergillus oryzae. By engineering the atm

gene cluster (atmG, atmC, atmM, atmP, atmQ, atmD), researchers can achieve milligram-scale

production. Critical to this protocol is the final purification step, as the terminal

prenyltransferase atmD produces both Aflatrem and beta-Aflatrem as regioisomers.

Biosynthetic Logic & Mechanism
The biosynthesis of beta-Aflatrem follows a convergent pathway involving the prenylation of

an indole core followed by oxidative cyclizations. The pathway is encoded by the atm cluster

(homologous to the pax cluster for paxilline).
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Core Formation:atmG (GGPP synthase) and atmC (prenyltransferase) generate 3-

geranylgeranylindole. atmM (FAD-dependent monooxygenase) oxidizes this to Paspaline,

the first stable intermediate.

Oxidative Modification:atmP (P450) demethylates and oxidizes paspaline to 13-

desoxypaxilline. atmQ (P450) then catalyzes a complex oxidative cyclization to form

Paspalinine.

Terminal Prenylation: The distinct step for Aflatrem synthesis is catalyzed by atmD, a

dimethylallyltryptophan synthase (DMATS)-type prenyltransferase. atmD prenylates

Paspalinine to yield a mixture of Aflatrem (major product) and beta-Aflatrem (minor

product).[1]
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Figure 1: Enzymatic cascade for beta-Aflatrem biosynthesis.[1] The final step involves the

AtmD-mediated prenylation of Paspalinine, producing two isomers.

Experimental Protocol
Host Strain & Vector Construction
The preferred host is Aspergillus oryzae NSAR1 (quadruple auxotroph: niaD-, sC-, delta-argB,

adeA-), allowing for the introduction of multiple vectors without antibiotic pressure during

fermentation.

Vector Strategy: Construct three expression vectors using the Gateway cloning system or

standard ligation.

Plasmid A (pUSA-Atm1): Carries atmG, atmC, atmM (Selectable marker: argB).

Plasmid B (pAdeA-Atm2): Carries atmP, atmQ (Selectable marker: adeA).

Plasmid C (pPTR-AtmD): Carries atmD (Selectable marker: ptrA / Pyrithiamine resistance).

Transformation Workflow
Protoplast Preparation: Cultivate A. oryzae NSAR1 in DPY medium for 18 hours. Digest

mycelia with Yatalase/Lyticase to generate protoplasts.

Transformation: Perform PEG-mediated transformation. Co-transform all three plasmids or

use a stepwise approach (transform Plasmid A -> verify Paspaline -> transform B & C).

Selection: Plate on Czapek-Dox (CD) minimal medium lacking Arginine and Adenine,

supplemented with Pyrithiamine (0.1 µg/mL).

Fermentation & Production
Unlike bacterial systems, fungal secondary metabolite production is often coupled to

sporulation or specific morphological stages.

Medium: CMP Medium (3.5% Czapek-Dox broth, 2% Maltose, 1% Peptone) or standard

DPY.
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Inoculation: Spore suspension (

spores/mL) into 100 mL medium in 500 mL baffled flasks.

Incubation: 30°C, 180 rpm for 5–7 days.

Checkpoint: The mycelia should turn dense and potentially pigmented.

Extraction & Purification
Beta-Aflatrem is hydrophobic and retained within the mycelia.

Harvest: Filter culture through Miracloth; discard supernatant (or check for secreted

metabolites, though unlikely).

Extraction: Lyophilize mycelia. Extract with Acetone (50 mL per g dry weight) for 1 hour with

sonication. Filter and evaporate acetone. Partition residue between Ethyl Acetate (EtOAc)

and Water. Collect the EtOAc phase.

Flash Chromatography: Apply crude extract to a Silica Gel 60 column.

Mobile Phase: Hexane:EtOAc gradient (80:20

50:50).

Fraction Collection: Monitor via TLC (visualize with Ehrlich’s reagent; indole-diterpenes

turn purple/blue).

Isomer Separation (Critical): The fraction containing Aflatrem/beta-Aflatrem will be a

mixture.

Instrument: Preparative HPLC.

Column: C18 Reverse Phase (e.g., Develosil ODS-HG-5, 20 x 250 mm).

Solvent: 85-90% Acetonitrile in Water (Isocratic).

Flow Rate: 5-10 mL/min.
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Detection: UV at 230 nm and 280 nm.

Retention: Beta-Aflatrem typically elutes after Aflatrem due to slight hydrophobicity

differences (verify with standards if available, or NMR).
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Figure 2: Workflow from genetic engineering to purified beta-Aflatrem.

Data Summary & Validation
To validate the synthesis, compare the isolated compound against established spectral data.

Parameter Aflatrem (Major) Beta-Aflatrem (Target)

Approx. Ratio 2 1

Molecular Formula

Key NMR Shift (H-20/21) Distinct prenyl shifts Distinct prenyl shifts

Bioactivity Tremorgenic
Anti-insectan / Channel

blocker

Elution Order (RP-HPLC) Elutes First Elutes Second (typically)

Validation Check:

Mass Spectrometry: HR-ESI-MS should show

.

NMR: 1H-NMR is required to distinguish the regioisomers. Focus on the prenyl group

attachment point on the indole moiety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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